molecular formula C24H24N4O3 B3767119 N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide

N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide

Cat. No.: B3767119
M. Wt: 416.5 g/mol
InChI Key: UJNFVHJVSMLTAF-UHFFFAOYSA-N
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Description

N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-23(15-18-5-4-12-25-16-18)28-13-10-19(11-14-28)24(30)27-20-8-9-22(26-17-20)31-21-6-2-1-3-7-21/h1-9,12,16-17,19H,10-11,13-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNFVHJVSMLTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include phenoxypyridine, pyridinylacetyl chloride, and piperidine derivatives. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the phenoxypyridine moiety.

    Acylation: reactions to attach the pyridinylacetyl group.

    Amidation: reactions to form the final carboxamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysts: to increase reaction efficiency.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide would involve its interaction with molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to specific physiological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-phenoxypyridin-3-yl)-1-(2-pyridin-3-ylacetyl)piperidine-4-carboxamide

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